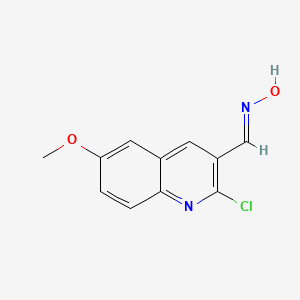

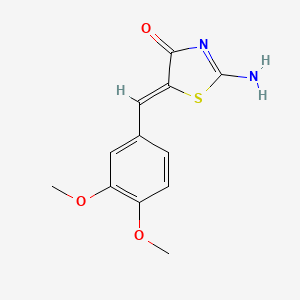

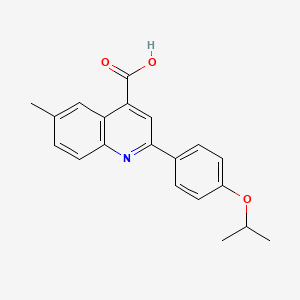

2-Chloro-6-methoxy-3-quinolinecarbaldehyde oxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-6-methoxy-3-quinolinecarbaldehyde is a substituted quinolinecarboxaldehyde . It is mainly used as solvents and in intermediate steps for the production of paints, plastics, synthetic resins, and dyes . It is also used in the manufacture of perfumes, solvents, and flavorings .

Molecular Structure Analysis

The empirical formula of 2-Chloro-6-methoxy-3-quinolinecarboxaldehyde is C11H8ClNO2 . The molecular weight is 221.64 . The SMILES string is [H]C (=O)c1cc2cc (OC)ccc2nc1Cl .Physical And Chemical Properties Analysis

The melting point of 2-Chloro-6-methoxy-3-quinolinecarboxaldehyde is 149-151 °C (lit.) . It has a predicted boiling point of 373.9±37.0 °C and a predicted density of 1.348±0.06 g/cm3 . It is insoluble in water . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .Applications De Recherche Scientifique

Antidotal Applications Against Organophosphate Poisoning

Oximes, such as 2-Chloro-6-methoxy-3-quinolinecarbaldehyde oxime , are crucial in the treatment of organophosphate (OP) poisoning. They act by reactivating the enzyme acetylcholinesterase (AChE), which is inhibited by OPs . This reactivation is essential for the detoxification and restoration of normal nerve function.

Antibacterial and Antifungal Agents

The oxime group in the compound has been associated with significant antibacterial and antifungal activities. This makes it a potential candidate for the development of new antibiotics, especially in the fight against drug-resistant strains .

Anti-inflammatory Properties

Research has indicated that oximes can exhibit anti-inflammatory properties. This suggests that 2-Chloro-6-methoxy-3-quinolinecarbaldehyde oxime could be used in the development of anti-inflammatory medications, potentially for conditions like arthritis or inflammatory bowel disease .

Antioxidant Activity

Oximes are known to possess antioxidant properties, which are beneficial in preventing oxidative stress-related diseases. This compound could be explored for its efficacy in protecting cells from damage caused by free radicals .

Anticancer Research

The structural motif of oximes is being studied for its potential use in anticancer drugs. The ability of oximes to modulate biological pathways could make 2-Chloro-6-methoxy-3-quinolinecarbaldehyde oxime a valuable compound in cancer research .

Safety and Hazards

Propriétés

IUPAC Name |

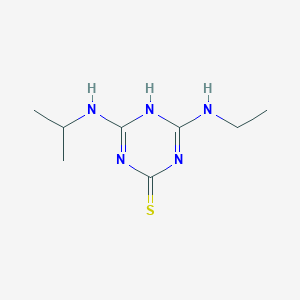

(NE)-N-[(2-chloro-6-methoxyquinolin-3-yl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c1-16-9-2-3-10-7(5-9)4-8(6-13-15)11(12)14-10/h2-6,15H,1H3/b13-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEUJWQZDVAFKIL-AWNIVKPZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC(=C(N=C2C=C1)Cl)C=NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=CC(=C(N=C2C=C1)Cl)/C=N/O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-methoxy-3-quinolinecarbaldehyde oxime | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-4-nitrobenzo[c][1,2,5]thiadiazole](/img/structure/B1299622.png)

![2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide](/img/structure/B1299646.png)